4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole
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Overview
Description
4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole typically involves the reaction of 4-methylimidazole with p-tolylthiomethyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be sodium hydride (NaH) or potassium carbonate (K2CO3), which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the p-tolylthio group is attached. Common reagents for these reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-5-((p-tolylthio)methyl)-1H-imidazole can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms. They share some chemical properties with imidazoles but differ in their biological activities and applications.
Triazoles: Triazoles are another class of heterocyclic compounds with three nitrogen atoms in the ring. They are known for their antifungal and antimicrobial properties.
Pyrimidines: Pyrimidines are heterocyclic compounds with two nitrogen atoms in the ring. They are widely used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a p-tolylthio group on the imidazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-methyl-4-[(4-methylphenyl)sulfanylmethyl]-1H-imidazole |
InChI |
InChI=1S/C12H14N2S/c1-9-3-5-11(6-4-9)15-7-12-10(2)13-8-14-12/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
CKHPTLIIOQJEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(NC=N2)C |
Origin of Product |
United States |
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